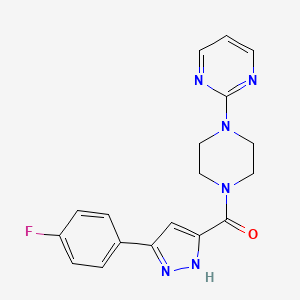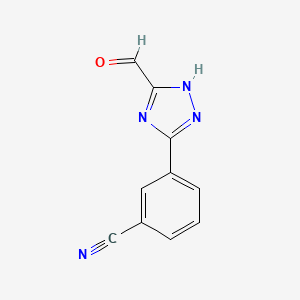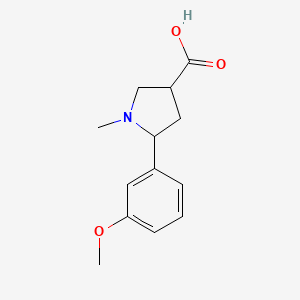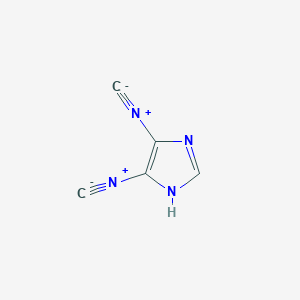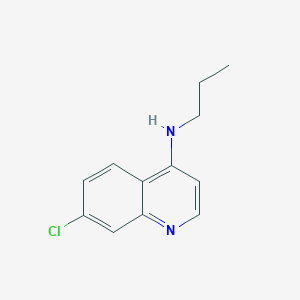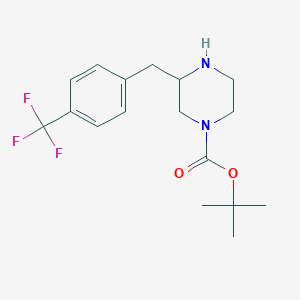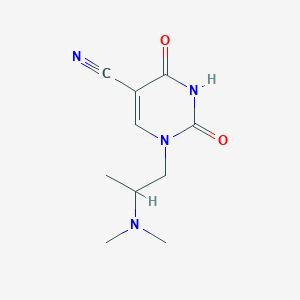
1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a propyl chain, and a tetrahydropyrimidine ring with dioxo and carbonitrile functionalities. Its diverse chemical properties make it a valuable subject of study in synthetic chemistry, pharmaceuticals, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions: 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are crucial for its biological activity .
類似化合物との比較
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Shares the dimethylamino and propyl groups but differs in the core structure.
N,N-Bis(3-dimethylaminopropyl)-N-(2-hydroxypropyl)amine: Similar functional groups but different overall molecular framework.
Uniqueness: 1-(2-(Dimethylamino)propyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its tetrahydropyrimidine ring and the combination of dioxo and carbonitrile functionalities. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
特性
分子式 |
C10H14N4O2 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
1-[2-(dimethylamino)propyl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H14N4O2/c1-7(13(2)3)5-14-6-8(4-11)9(15)12-10(14)16/h6-7H,5H2,1-3H3,(H,12,15,16) |
InChIキー |
HFBDBBJAAICHQB-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C(=O)NC1=O)C#N)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
![6-Hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14865275.png)
![4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B14865285.png)
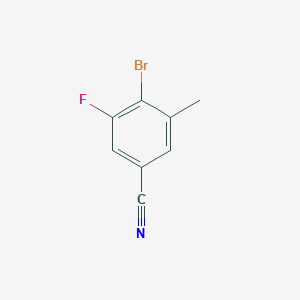
![8-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B14865293.png)
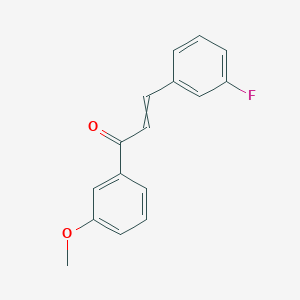
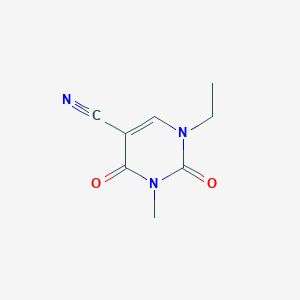
![6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane](/img/structure/B14865300.png)
